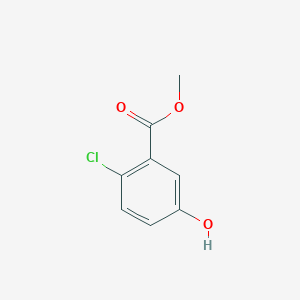

Methyl 2-chloro-5-hydroxybenzoate

Description

Methyl 2-chloro-5-hydroxybenzoate (CAS 247092-10-0) is an aromatic ester with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. Its IUPAC name reflects the substituent positions: a chlorine atom at the 2-position and a hydroxyl group at the 5-position on the benzene ring, esterified with a methyl group . Key properties include a boiling point of 320.1°C (760 mmHg), density of 1.354 g/cm³, and flash point of 147.4°C . It serves as a critical intermediate in synthesizing pharmaceuticals and complex organic molecules, such as benzamide derivatives .

Properties

IUPAC Name |

methyl 2-chloro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNCJYKKAJVLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647458 | |

| Record name | Methyl 2-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247092-10-0 | |

| Record name | Benzoic acid, 2-chloro-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247092-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 2-chloro-5-hydroxybenzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 2-azido-5-hydroxybenzoate or 2-thiocyanato-5-hydroxybenzoate.

Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde or 2-chloro-5-hydroxybenzoic acid.

Reduction: Formation of 2-chloro-5-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

- Structural Difference : Chlorine and hydroxyl groups are swapped (5-chloro, 2-hydroxy).

- Properties: Shares the same molecular formula (C₈H₇ClO₃) and molecular weight but exhibits distinct physicochemical behavior due to altered substituent positions. No explicit melting/boiling point data are available, but polarity differences likely affect solubility and reactivity.

- Applications : Used in pharmaceutical intermediates and fine chemical synthesis, similar to the target compound .

- Safety : Both compounds share hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Methyl 4-chloro-2-hydroxybenzoate (CAS 22717-55-1)

- Structural Difference : Chlorine at the 4-position instead of 2- or 5-positions.

Functional Group Variants

Methyl 2-amino-5-chlorobenzoate

- Structural Difference: Hydroxyl group replaced by an amino (-NH₂) group.

- Properties: The amino group enables hydrogen bonding, influencing crystal packing (as seen in X-ray studies) and enhancing solubility in polar solvents.

- Applications: Key intermediate in quinazolinone synthesis for medicinal chemistry .

Methyl 2-Chloro-5-formylbenzoate

Halogenated Derivatives

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Structural Features : Additional methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups.

- Applications: Potential use in drug discovery due to modified pharmacokinetic properties .

Physical Properties

| Compound | CAS | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| Methyl 2-chloro-5-hydroxybenzoate | 247092-10-0 | 320.1 | 1.354 | 2-Cl, 5-OH |

| Methyl 5-chloro-2-hydroxybenzoate | 4068-78-4 | N/A | N/A | 5-Cl, 2-OH |

| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | N/A | N/A | 2-NH₂, 5-Cl |

Biological Activity

Methyl 2-chloro-5-hydroxybenzoate is an organic compound belonging to the class of benzoate esters, characterized by a chloro group and a hydroxy group on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of methyl 2-chloro-5-hydroxybenzoate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-chloro-5-hydroxybenzoate has the molecular formula C8H7ClO3 and a molecular weight of 188.59 g/mol. Its structure can be represented as follows:

- Chemical Structure :

The compound appears as a pale yellow solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, indicating its amphiphilic nature due to the presence of both hydrophilic (hydroxy) and hydrophobic (aromatic) groups.

Antimicrobial Activity

Research indicates that methyl 2-chloro-5-hydroxybenzoate exhibits significant antimicrobial properties. A study conducted on related compounds highlighted the effectiveness of similar benzoate derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds varied widely, suggesting that structural modifications can enhance or reduce their efficacy.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Methyl 2-chloro-5-hydroxybenzoate | 15.62 - 250 | Staphylococcus aureus, E. coli |

| Methyl 3-amino-2-chloro-5-hydroxybenzoate | 3.91 - 62.5 | Staphylococcus epidermidis, Bacillus spp. |

The data indicate that methyl 2-chloro-5-hydroxybenzoate may be particularly effective against Staphylococcus aureus , which is known for its antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, methyl 2-chloro-5-hydroxybenzoate has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in various biological models. For instance, studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of methyl 2-chloro-5-hydroxybenzoate against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound exhibited an MIC of 15.62 µg/mL, indicating strong antibacterial activity comparable to standard antibiotics.

- Cytotoxicity Assessment : In cytotoxicity studies involving human cell lines (A549 and HepG2), methyl 2-chloro-5-hydroxybenzoate demonstrated low cytotoxicity at concentrations up to 100 µM. This suggests that while the compound is effective against bacteria, it may have a favorable safety profile for potential therapeutic applications.

The biological activity of methyl 2-chloro-5-hydroxybenzoate is hypothesized to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds often disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Pathways : The compound may inhibit pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby reducing the expression of pro-inflammatory genes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.